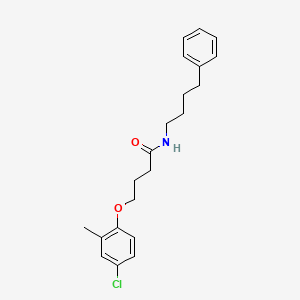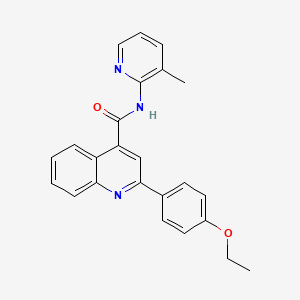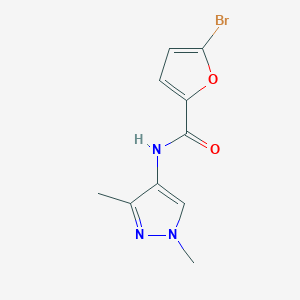
4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group and a phenylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide typically involves the reaction of 4-chloro-2-methylphenol with 4-phenylbutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or distillation techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenoxy)-N-(4-phenylbutyl)butanamide
- 4-(4-bromophenoxy)-N-(4-phenylbutyl)butanamide
- 4-(4-methylphenoxy)-N-(4-phenylbutyl)butanamide
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide is unique due to the presence of the 4-chloro-2-methylphenoxy group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern may result in unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H26ClNO2 |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide |
InChI |
InChI=1S/C21H26ClNO2/c1-17-16-19(22)12-13-20(17)25-15-7-11-21(24)23-14-6-5-10-18-8-3-2-4-9-18/h2-4,8-9,12-13,16H,5-7,10-11,14-15H2,1H3,(H,23,24) |
InChI Key |
SYWLAJXKDPLQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B14932319.png)
![2-({[4-(2,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B14932320.png)
![6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14932346.png)


![2-[2-(difluoromethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14932368.png)

![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14932383.png)

![N-(1-Adamantyl)-N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide](/img/structure/B14932402.png)
![2-{[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14932406.png)
![6-Methyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B14932417.png)

![4-Ethyl-5-methyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxamide](/img/structure/B14932421.png)
